2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 950420-03-8
VCID: VC11882612
InChI: InChI=1S/C17H18N4O5S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-17(22)11-16-20-14-3-1-2-4-15(14)28(25,26)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)(H2,18,23,24)
SMILES: C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C17H18N4O5S2
Molecular Weight: 422.5 g/mol

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

CAS No.: 950420-03-8

Cat. No.: VC11882612

Molecular Formula: C17H18N4O5S2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide - 950420-03-8

Specification

CAS No. 950420-03-8
Molecular Formula C17H18N4O5S2
Molecular Weight 422.5 g/mol
IUPAC Name 2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Standard InChI InChI=1S/C17H18N4O5S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-17(22)11-16-20-14-3-1-2-4-15(14)28(25,26)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)(H2,18,23,24)
Standard InChI Key AUFLSECYESHDMX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Canonical SMILES C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Introduction

The compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic molecule belonging to the benzothiadiazine family. This class of compounds is known for its diverse biological activities, including potential therapeutic applications. The structure of this compound incorporates a benzothiadiazine core with an acetamide side chain, featuring a dioxo group at the 1-position and a sulfamoyl-substituted phenyl group attached to an ethyl chain.

Synthesis Methods

The synthesis of 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide would likely involve several steps, starting with the preparation of the benzothiadiazine core. Common techniques include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) for forming amide bonds . The synthesis route may also involve the incorporation of sulfamoyl groups through reactions with sulfamoyl chlorides.

Biological Activities and Potential Applications

Benzothiadiazine derivatives have been investigated for their ability to inhibit certain enzymes, such as acetylcholinesterase and α-glucosidase, which are crucial in various metabolic processes. The presence of a sulfamoyl group in this compound could enhance its biological activity, potentially leading to applications in therapeutic areas like inflammation or metabolic disorders.

Research Findings and Future Directions

Research on benzothiadiazine derivatives suggests potential therapeutic applications due to their inhibitory activities against specific enzymes related to disease processes. Further studies are needed to explore the specific biological activities and potential therapeutic applications of 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide.

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